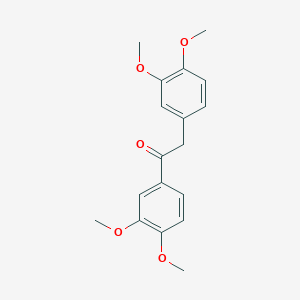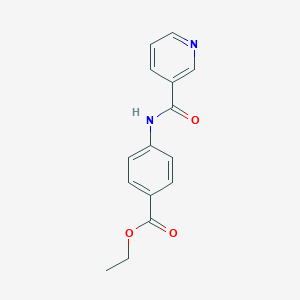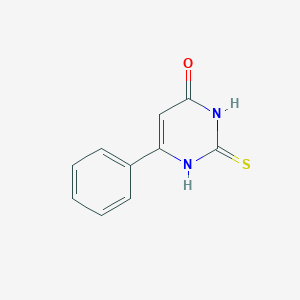![molecular formula C19H17NO2 B182666 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-53-2](/img/structure/B182666.png)
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, also known as DMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. DMEQ has been studied extensively for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mechanism Of Action
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell growth and differentiation. The inhibition of PKC by 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline results in the activation of the caspase pathway, leading to apoptosis of cancer cells and potentially providing a therapeutic benefit in the treatment of cancer.
Biochemical And Physiological Effects
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and the modulation of immune system function. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline in lab experiments is its fluorescent properties, which allow for easy imaging of live cells. However, one limitation is that 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
Future Directions
There are several potential future directions for research on 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurodegenerative disorders, and the exploration of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline and its potential use in combination with other therapies for the treatment of cancer.
Synthesis Methods
The synthesis of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form the corresponding intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the final product, 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline.
Scientific Research Applications
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been used in various scientific research applications, including as a fluorescent probe for imaging of live cells and as a potential anti-cancer agent. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
2859-53-2 |
|---|---|
Product Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-16-10-9-15(19(13-16)22-2)8-7-14-11-12-20-18-6-4-3-5-17(14)18/h3-13H,1-2H3/b8-7+ |
InChI Key |
JWVFZPJNCCZECZ-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



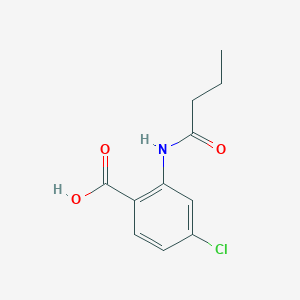

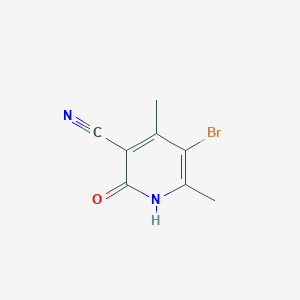
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)





